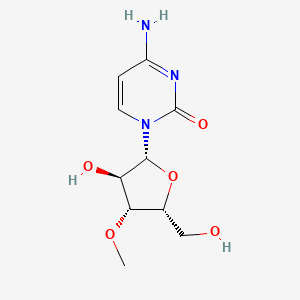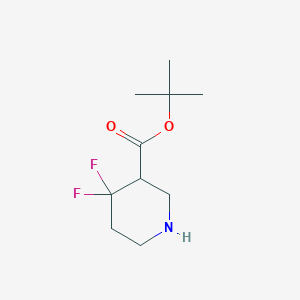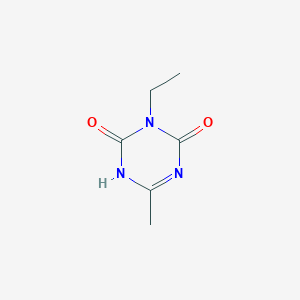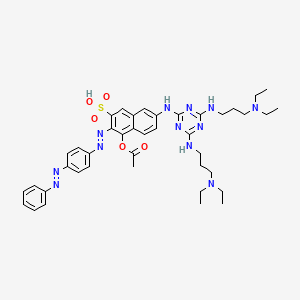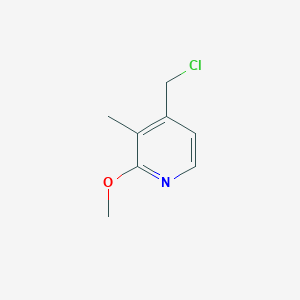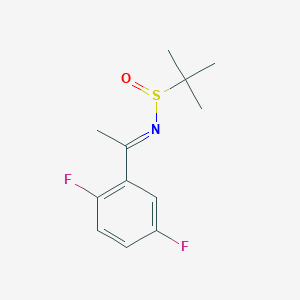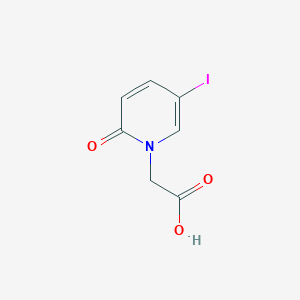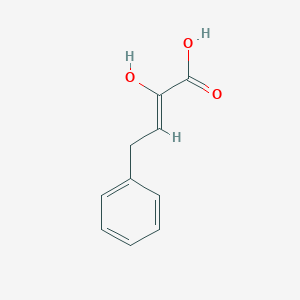
(R)-2-hydroxy-4-phenyl-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid typically involves the aldol condensation of benzaldehyde with pyruvic acid, followed by a dehydration step to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2-oxo-4-phenylbut-2-enoic acid.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Hydroxy-4-phenylbut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and phenyl groups.
Medicine
In medicine, (Z)-2-Hydroxy-4-phenylbut-2-enoic acid is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Hydroxy-4-phenylbut-2-enoic acid: The (E)-isomer differs in the spatial arrangement of the substituents around the double bond.
2-Hydroxy-4-phenylbutanoic acid: Lacks the double bond present in (Z)-2-Hydroxy-4-phenylbut-2-enoic acid.
4-Phenylbut-2-enoic acid: Lacks the hydroxyl group.
Uniqueness
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
Clé InChI |
YMLXHBGASXFDIQ-CLFYSBASSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
SMILES canonique |
C1=CC=C(C=C1)CC=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
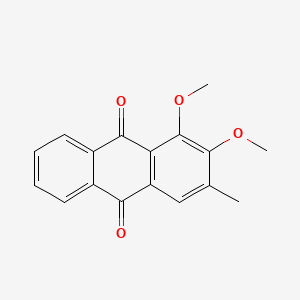

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
